molecular formula C10H7BrO2 B2470222 4-Bromo-2-methyl-1-benzofuran-7-carbaldehyde CAS No. 2248317-51-1

4-Bromo-2-methyl-1-benzofuran-7-carbaldehyde

Cat. No. B2470222
CAS RN: 2248317-51-1
M. Wt: 239.068
InChI Key: ZBKZPWKFVKCLJN-UHFFFAOYSA-N
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Description

“4-Bromo-2-methyl-1-benzofuran-7-carbaldehyde” is a chemical compound that is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also used as an intermediate for 4-methylmethcathinone .


Synthesis Analysis

Benzofuran compounds, including “4-Bromo-2-methyl-1-benzofuran-7-carbaldehyde”, have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methyl-1-benzofuran-7-carbaldehyde” is represented by the InChI code: 1S/C9H5BrO2/c10-8-2-1-3-9-7 (8)4-6 (5-11)12-9/h1-5H . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D molecular structure .


Chemical Reactions Analysis

Benzofuran compounds, including “4-Bromo-2-methyl-1-benzofuran-7-carbaldehyde”, can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . They can also be synthesized via an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes .

Future Directions

Benzofuran compounds, including “4-Bromo-2-methyl-1-benzofuran-7-carbaldehyde”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .

properties

IUPAC Name

4-bromo-2-methyl-1-benzofuran-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6-4-8-9(11)3-2-7(5-12)10(8)13-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKZPWKFVKCLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2O1)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-1-benzofuran-7-carbaldehyde

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